6-Fluoro-2-methoxynicotinaldehyde
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Overview
Description
6-Fluoro-2-methoxynicotinaldehyde is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It belongs to the class of heterocyclic compounds, specifically nicotinaldehydes, which are derivatives of nicotinic acid. The presence of a fluorine atom and a methoxy group on the nicotinaldehyde structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methoxynicotinaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 6-fluoro-2-methoxypyridine with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards. The use of advanced equipment and techniques helps in achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The fluorine atom or methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-Fluoro-2-methoxynicotinaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific properties, such as fluorescence or reactivity
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methoxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methoxypyridine
- 6-Fluoro-2-methoxyquinoline
- 6-Fluoro-2-methoxybenzaldehyde
Uniqueness
6-Fluoro-2-methoxynicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde structure. The presence of both a fluorine atom and a methoxy group imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H6FNO2 |
---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
6-fluoro-2-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6FNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3 |
InChI Key |
IFRWSPRWFTXONZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)F)C=O |
Origin of Product |
United States |
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